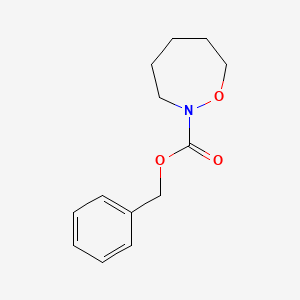![molecular formula C6H4BrNO2 B6234778 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 1367820-78-7](/img/no-structure.png)
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a chemical compound with the CAS Number: 1367820-78-7 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo [1,3]dioxolo [4,5-b]pyridine . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, which are related to 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine, has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This efficient one-pot three-component reaction has a broad substrate scope and high yield of products .Molecular Structure Analysis
The InChI code for 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is 1S/C6H4BrNO2/c7-5-2-1-4-6 (8-5)10-3-9-4/h1-2H,3H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a white to brown solid . . The compound is typically stored at 4°C and is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticonvulsant Agents
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine: has been evaluated for its potential as an anticonvulsant agent. Researchers have synthesized derivatives that were tested in preclinical seizure models, showing significant therapeutic profiles . These compounds interact with the GABA A receptor, indicating their potential in treating epilepsy and other seizure-related disorders.
Material Science: Organic Synthesis Intermediate
In material science, this compound serves as a versatile intermediate for organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for creating new materials with desired properties for industrial applications .
Chemical Synthesis: Building Block for Heterocyclic Compounds
The compound is used in chemical synthesis to create heterocyclic compounds. Its bromo and dioxolo groups make it a reactive species for cross-coupling reactions, which are pivotal in developing pharmaceuticals and agrochemicals .
Biological Studies: Neurotherapeutic Agents
Biological studies have utilized 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine in the design of neurotherapeutic agents. Its derivatives have shown promise in molecular dynamic simulations, binding effectively to neurological receptors and displaying good thermodynamic behavior .
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound is used to create reference standards. These standards are essential for ensuring the accuracy and precision of analytical methods used in pharmaceutical testing and quality control .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine involves the reaction of 2,3-dihydroxypyridine with bromine in the presence of acetic acid to form 5-bromo-2-hydroxypyridine. This intermediate is then reacted with ethylene glycol in the presence of sulfuric acid to form the final product.", "Starting Materials": [ "2,3-dihydroxypyridine", "bromine", "acetic acid", "ethylene glycol", "sulfuric acid" ], "Reaction": [ "Step 1: 2,3-dihydroxypyridine is added to a mixture of bromine and acetic acid and stirred at room temperature for several hours.", "Step 2: The resulting mixture is poured into water and the solid product is collected by filtration and washed with water.", "Step 3: The solid product is then added to a mixture of ethylene glycol and sulfuric acid and heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and poured into water, and the solid product is collected by filtration and washed with water.", "Step 5: The final product, 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine, is obtained as a white solid." ] } | |
CAS-Nummer |
1367820-78-7 |
Produktname |
5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine |
Molekularformel |
C6H4BrNO2 |
Molekulargewicht |
202 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



